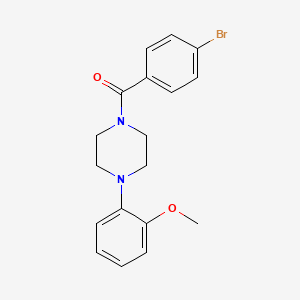![molecular formula C21H21N3O3 B3454714 N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
描述
N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea is a chemical compound with the molecular formula C23H23N3O3. It is commonly referred to as DPU-1 and is a potent inhibitor of the enzyme protein kinase CK2. This compound has been the subject of scientific research due to its potential applications in cancer treatment and other diseases related to CK2 dysregulation.
作用机制
DPU-1 acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to decreased CK2 activity. This, in turn, leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPU-1 has been shown to have several biochemical and physiological effects. In cancer cells, DPU-1 leads to decreased cell proliferation and increased apoptosis. In addition, DPU-1 has also been shown to inhibit the migration and invasion of cancer cells. In other diseases related to CK2 dysregulation, DPU-1 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.
实验室实验的优点和局限性
One advantage of using DPU-1 in lab experiments is its potency as a CK2 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of using DPU-1 is its solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on DPU-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the potential use of DPU-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of DPU-1 in diseases related to CK2 dysregulation.
科学研究应用
DPU-1 has been extensively studied for its potential applications in cancer treatment. CK2 is an enzyme that is overexpressed in many types of cancer cells, and its dysregulation has been linked to tumor growth and progression. DPU-1 has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In addition, DPU-1 has also been investigated for its potential use in other diseases related to CK2 dysregulation, such as inflammation and neurodegenerative disorders.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-8-7-18(14-20(19)27-2)24-21(25)23-17-5-3-15(4-6-17)13-16-9-11-22-12-10-16/h3-12,14H,13H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMYFZLFCKVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3454633.png)
![5,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B3454639.png)


![2,4-dichloro-N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B3454647.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3454661.png)
![4,5-dimethoxy-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3454672.png)
![3-{[1,3-dioxo-2-(3-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3454679.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![3-(2-chlorophenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3454722.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)
![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)